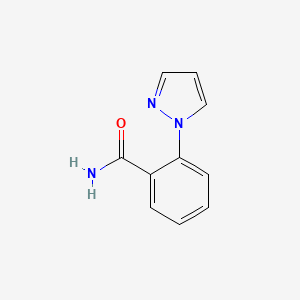

2-(1H-Pyrazol-1-YL)benzamide

Número de catálogo B8812406

Peso molecular: 187.20 g/mol

Clave InChI: FMQXTGYSIGNCPG-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06610701B2

Procedure details

A solution of 2-pyrazol-1-yl-benzoic acid (50 mg, 0.26 mmol), ammonium chloride (28 mg, 0.52 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (100 mg, 0.52 mmol), 1-hydroxy-7-azabenzotriazole (71 mg, 0.52 mmol) and diisopropylethylamine (0.17 ml, 1.0 mmol) in N,N-dimethylformamide (0.75 ml) was stirred at room temperature for 5 h. Water was added and the reaction mixture was extracted with ethyl acetate. Drying and solvent evaporation gave 2-pyrazol-1-yl-benzamide; 1H NMR (CD3OD, 400 MHz) δ7.92 (d, 1H, J=2.4 Hz), 7.70-7.48 (m, 5H), 6.49 (m, 1H).

Quantity

100 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N:1]1([C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8](O)=[O:9])[CH:5]=[CH:4][CH:3]=[N:2]1.[Cl-].[NH4+].Cl.C[N:19](C)CCCN=C=NCC.ON1C2N=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C>CN(C)C=O.O>[N:1]1([C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8]([NH2:19])=[O:9])[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 mg

|

|

Type

|

reactant

|

|

Smiles

|

N1(N=CC=C1)C1=C(C(=O)O)C=CC=C1

|

|

Name

|

|

|

Quantity

|

28 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CN(CCCN=C=NCC)C

|

|

Name

|

|

|

Quantity

|

71 mg

|

|

Type

|

reactant

|

|

Smiles

|

ON1N=NC2=C1N=CC=C2

|

|

Name

|

|

|

Quantity

|

0.17 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

0.75 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the reaction mixture was extracted with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solvent evaporation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(N=CC=C1)C1=C(C(=O)N)C=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |